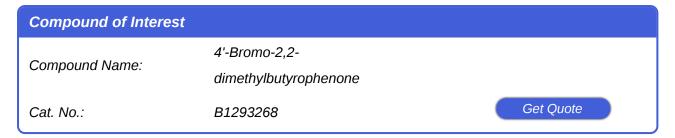


Reactivity Profile of 4'-Bromo-2,2-dimethylpropiophenone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the reactivity profile of 4'-Bromo-2,2-dimethylpropiophenone (CAS No: 30314-45-5). Also known as 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, this aromatic ketone is a versatile synthetic intermediate. Its chemical behavior is primarily dictated by the interplay of three key structural features: the electrophilic carbonyl group, the sterically demanding tert-butyl moiety, and the reactive carbon-bromine bond on the phenyl ring. This guide summarizes the compound's physical and spectroscopic properties, explores its principal reaction pathways, and provides detailed experimental protocols for representative transformations.

Chemical and Physical Properties

4'-Bromo-2,2-dimethylpropiophenone is a colorless to light yellow liquid at room temperature. Its key properties are summarized in the table below.



Property	Value	Reference
CAS Number	30314-45-5	[1]
Molecular Formula	C11H13BrO	[1]
Molecular Weight	241.13 g/mol	[1]
Boiling Point	84-86 °C (at 1 Torr)	
Density	1.340 g/cm³ (at 25 °C)	_
Appearance	Colorless to light yellow liquid	_
SMILES	CC(C) (C)C(=O)C1=CC=C(C=C1)Br	[1]
InChI Key	LFGBQDTUMQMUQJ- UHFFFAOYSA-N	[2]

Spectroscopic Data

The structural identity of 4'-Bromo-2,2-dimethylpropiophenone is confirmed by the following spectroscopic data.

Spectroscopy	Data
¹H NMR (400 MHz, CDCl₃)	δ 7.58 - 7.53 (m, 2H, Ar-H), 1.34 (s, 9H, C(CH ₃) ₃)
¹³ C NMR (100 MHz, CDCl ₃)	δ 207.7 (C=O), 137.0 (C), 131.2 (CH), 129.6 (CH), 125.6 (C), 44.1 (C), 27.9 (CH ₃)

Reactivity Profile

The reactivity of 4'-Bromo-2,2-dimethylpropiophenone is characterized by the independent and synergistic behavior of its primary functional groups: the ketone and the aryl bromide. The bulky tert-butyl group adjacent to the carbonyl imposes significant steric hindrance, which can influence the rate and feasibility of certain reactions at the carbonyl carbon.



Figure 1. Key reactive sites of 4'-Bromo-2,2-dimethylpropiophenone.

Reactions at the Carbonyl Group

The ketone functionality is a primary site for nucleophilic attack. Common reactions include:

- Reduction: The carbonyl can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (NaBH₄) is typically effective for this transformation, while stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.
- Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the carbonyl carbon to form tertiary alcohols. However, the steric bulk of the tert-butyl group may necessitate harsher reaction conditions or the use of less hindered nucleophiles.
- Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction, though the steric hindrance may again pose a challenge, potentially requiring more reactive ylides or elevated temperatures.

Reactions at the Aryl Bromide

The carbon-bromine bond on the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

- Palladium-Catalyzed Cross-Coupling: This is one of the most significant areas of reactivity
 for this molecule. The aryl bromide can readily participate in Suzuki, Heck, Stille, and
 Sonogashira coupling reactions, allowing for the introduction of a wide variety of substituents
 at the 4'-position.
- Grignard Reagent Formation: The aryl bromide can be converted to the corresponding Grignard reagent by reacting with magnesium metal. This creates a potent nucleophile that can be used in subsequent reactions.

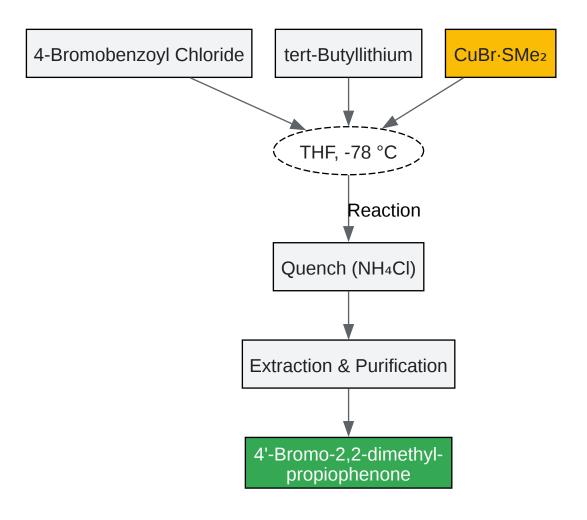
Experimental Protocols

While specific literature on the reactivity of 4'-Bromo-2,2-dimethylpropiophenone is limited, the following protocols for analogous substrates can be adapted.

Synthesis of 4'-Bromo-2,2-dimethylpropiophenone



This compound can be synthesized via the reaction of 4-bromobenzoyl chloride with a suitable organometallic reagent.



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Figure 2. Synthesis workflow for 4'-Bromo-2,2-dimethylpropiophenone.

Protocol:

- Suspend copper bromide dimethyl sulfide complex (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to -78 °C.
- Slowly add tert-butyllithium (1.0 eq, typically a solution in pentane) and stir the mixture for 30 minutes.
- Add a solution of 4-bromobenzoyl chloride (1.1 eq) in THF dropwise at -78 °C.



- Continue stirring at -78 °C for 4 hours.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by distillation under reduced pressure to yield the final product. A
 reported yield for a similar procedure is 43%.

Representative Reaction: Suzuki Cross-Coupling

This protocol outlines a typical procedure for the Suzuki coupling of an aryl bromide with a boronic acid, a highly probable reaction for this substrate.

Materials:

- 4'-Bromo-2,2-dimethylpropiophenone (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
- Solvent (e.g., Toluene/Ethanol/Water mixture)

Protocol:

- In a round-bottom flask, combine 4'-Bromo-2,2-dimethylpropiophenone, the arylboronic acid, and the base.
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the solvent mixture and degas the solution by bubbling the inert gas through it for 15-20 minutes.
- Add the palladium catalyst to the flask.



- Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Conclusion

4'-Bromo-2,2-dimethylpropiophenone is a valuable building block in organic synthesis. Its reactivity is dominated by the ketone and aryl bromide functionalities. The steric hindrance from the tert-butyl group can modulate the reactivity of the adjacent carbonyl, while the aryl bromide provides a reliable site for palladium-catalyzed cross-coupling reactions. The synthetic protocols and reactivity data presented in this guide offer a framework for the effective utilization of this compound in complex molecule synthesis and drug discovery programs.

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References

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